Fmoc-L-Norleucine

Peptide Synthesis Chiral Purity Quality Control

Fmoc-L-Norleucine is an essential SPPS building block. Its linear hexyl side chain requires no protection, simplifying synthesis. For cGMP, grades with ≥99.5% enantiomeric purity reduce diastereomeric impurities. Peptides incorporating norleucine resist protease degradation, extending in-vivo half-life. Its unique gelation above 0.2 M enables advanced hydrogel engineering.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 77284-32-3
Cat. No. B557408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Norleucine
CAS77284-32-3
SynonymsFmoc-L-norleucine; 77284-32-3; Fmoc-Nle-OH; N-Fmoc-L-norleucine; (S)-2-(Fmoc-amino)caproicacid; MFCD00037537; (S)-2-(Fmoc-amino)hexanoicacid; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoicacid; (S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-HEXANOICACID; N-(9-Fluorenylmethoxycarbonyl)-L-norleucine; Fmoc-norleucine; Fmoc-Nle-OH.; PubChem14958; AC1Q2UOD; 47692_ALDRICH; 459291_ALDRICH; AMOT0143; SCHEMBL1000115; Fmoc-(S)-2-aminohexanoicacid; 35845_FLUKA; 35845_SIGMA; 47692_FLUKA; CTK3J7353; MolPort-001-794-050; VCFCFPNRQDANPN-IBGZPJMESA-N
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyVCFCFPNRQDANPN-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Norleucine (CAS 77284-32-3) for Solid-Phase Peptide Synthesis: Purity and Procurement Specifications


Fmoc-L-Norleucine (Fmoc-Nle-OH, CAS 77284-32-3) is an Nα-Fmoc-protected non-proteinogenic amino acid derivative used as a standard building block in solid-phase peptide synthesis (SPPS) for the introduction of L-norleucine residues . With a molecular formula of C₂₁H₂₃NO₄ and a molecular weight of 353.41 g/mol, this compound features a linear hexyl side chain that lacks reactive functional groups, thereby eliminating the need for side-chain protection during SPPS . Commercially available from multiple suppliers, it typically meets specifications of ≥98.0% purity by HPLC and is supplied as a white to off-white crystalline powder with a melting point range of 141–144 °C [1].

Procurement Risk: Why Not All Fmoc-Protected Hydrophobic Amino Acids Are Interchangeable


The substitution of Fmoc-L-Norleucine with other Fmoc-protected hydrophobic amino acids—such as Fmoc-L-Leucine or Fmoc-L-Isoleucine—is not chemically equivalent and carries quantifiable risks to synthesis outcomes. In SPPS, differences in side-chain structure directly influence coupling kinetics, solubility of the growing peptide chain, and chromatographic purification behavior. Moreover, norleucine's unique aliphatic side chain imparts distinct physicochemical properties to the final peptide, including altered hydrophobicity (LogP ≈ 5.14) and modified susceptibility to enzymatic degradation . While certain Fmoc-amino acid sodium salts (e.g., Fmoc-L-valine, Fmoc-L-leucine, Fmoc-L-isoleucine) exhibit critical micelle concentrations (CMCs) of ~0.1 M, Fmoc-L-norleucine sodium salt uniquely forms a gel at >0.2 M, demonstrating fundamentally different self-assembly behavior that can impact handling and formulation [1]. These differences underscore why generic substitution without empirical verification introduces unacceptable variability in peptide synthesis and downstream applications.

Quantitative Differentiation of Fmoc-L-Norleucine (CAS 77284-32-3) from Structural Analogs: A Comparator-Based Evidence Guide


Enantiomeric Purity: Fmoc-L-Norleucine vs. Commercial Fmoc-Amino Acid Benchmarks

Fmoc-L-Norleucine is routinely supplied with an enantiomeric purity specification of ≥99.5% (a/a) as determined by HPLC, representing a benchmark for chiral integrity in SPPS building blocks . This specification meets or exceeds the typical ≥98.0% sum of enantiomers threshold required for high-fidelity peptide synthesis, ensuring that epimerization during coupling does not compromise the stereochemical homogeneity of the final peptide product .

Peptide Synthesis Chiral Purity Quality Control

Self-Assembly Behavior: Fmoc-L-Norleucine Sodium Salt Gelation vs. Fmoc-L-Leucine/Isoleucine/Valine Micelle Formation

In a comparative study of Fmoc-amino acid surfactants, the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine were found to have critical micelle concentrations (CMCs) of ~0.1 M. In stark contrast, the sodium salt of Fmoc-L-norleucine did not form micelles but instead formed a gel at concentrations exceeding 0.2 M [1]. This distinct gelation behavior is attributed to the extended linear hexyl side chain of norleucine, which promotes intermolecular interactions conducive to supramolecular gel network formation.

Supramolecular Chemistry Hydrogelators Peptide Nanomaterials

Peptide Metabolic Stability: Norleucine Incorporation Confers Protease Resistance

Peptides incorporating norleucine residues exhibit enhanced resistance to proteolytic degradation compared to those containing natural amino acids. An antimicrobial peptide (P36; Nle-Dab-Trp-Nle-Dab-Dab-Nle-CONH₂) containing three norleucine residues demonstrated complete resistance toward protease degradation, in contrast to template peptides lacking norleucine that were susceptible to enzymatic hydrolysis [1]. This stability is consistent with the broader observation that DL-norleucine-containing polypeptides are resistant to enzymes that hydrolyze peptide bonds and are not metabolized by human or bacterial enzymes .

Peptide Therapeutics Metabolic Stability Antimicrobial Peptides

Solubility Profile: Fmoc-L-Norleucine in DMSO vs. DMF and Common Organic Solvents

Fmoc-L-Norleucine exhibits a well-characterized solubility profile that supports its use in standard SPPS workflows. It is soluble in DMSO at 100 mg/mL (282.96 mM) with ultrasonication . In DMF, a common SPPS solvent, it demonstrates clear solubility at a concentration of 25 mmole in 50 mL DMF . Additional solubility has been reported in chloroform, dichloromethane, ethyl acetate, and acetone [1]. This solubility profile is comparable to other Fmoc-protected hydrophobic amino acids but with a specific LogP of 5.14, reflecting its pronounced hydrophobicity .

SPPS Solvent Selection Formulation Analytical Method Development

Validated Application Scenarios for Fmoc-L-Norleucine (CAS 77284-32-3) Based on Quantitative Evidence


GMP Peptide API Manufacturing Requiring High Enantiomeric Purity

For cGMP production of therapeutic peptides, the ≥99.5% enantiomeric purity specification of Novabiochem®-grade Fmoc-L-Norleucine provides a documented quality advantage over standard-grade Fmoc-amino acids. This higher specification reduces the risk of diastereomeric impurities that could compromise regulatory filing or biological activity, making it the preferred procurement choice for late-stage clinical and commercial peptide manufacturing.

Design of Protease-Resistant Peptide Therapeutics

Researchers developing metabolically stable peptide drug candidates should prioritize Fmoc-L-Norleucine as a building block. Peptides incorporating norleucine have demonstrated complete resistance to protease degradation in antimicrobial peptide systems [1], a property that is consistent with the known enzyme resistance of norleucine-containing polypeptides . This translates to extended in vivo half-life and improved pharmacokinetic profiles for peptide-based therapeutics.

Development of Fmoc-Amino Acid-Based Supramolecular Hydrogels

For materials scientists engineering Fmoc-amino acid hydrogels, Fmoc-L-Norleucine offers a unique gelation behavior distinct from branched-chain analogs. Unlike Fmoc-L-leucine, -isoleucine, and -valine, which form micelles at ~0.1 M, Fmoc-L-norleucine sodium salt forms a gel at >0.2 M [2]. This property enables the design of hydrogel systems with different mechanical properties and assembly kinetics, expanding the toolkit for biomaterials and drug delivery applications.

SPPS of Hydrophobic Peptide Sequences Requiring Optimized Solubility

When synthesizing highly hydrophobic peptides prone to aggregation on resin, Fmoc-L-Norleucine's well-characterized solubility in DMF (25 mmole in 50 mL DMF, clearly soluble) and DMSO (100 mg/mL) ensures reliable coupling solution preparation. Its LogP of 5.14 provides a quantitative measure of hydrophobicity that aids in solvent selection and sequence design to mitigate on-resin aggregation and improve crude peptide purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Norleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.